- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H ActivationJournal of the American Chemical Society, 2022, 144(3), 1464-1472,
Cas no 25346-31-0 (3-Bromo-3-methylpentane)

3-Bromo-3-methylpentane 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-3-methylpentane
- Pentane, 3-bromo-3-methyl-
- 3-Brom-3-methylpentan
- 3-Brom-methyl-pentan
- 3-bromo-3-methyl-pentane
- EINECS 246-878-0
- Pentane,3-bromo-3-methyl
- SCHEMBL1538998
- 25346-31-0
- 3-bromo-3-methyl-pentan
- AKOS006283292
- F20158
- EN300-317561
- DTXSID2067084
- ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
- MFCD00013533
- BS-53370
- A929242
- T54AP8KGX6
- FT-0650868
- NS00050479
- DB-006367
- DTXCID1037276
-
- MDL: MFCD00013533
- インチ: InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3
- InChIKey: ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
- SMILES: CCC(C)(CC)Br
計算された属性
- 精确分子量: 164.02000
- 同位素质量: 164.02006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 46.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.1771
- ゆうかいてん: -92.2°C
- Boiling Point: 147.26°C (estimate)
- Refractive Index: 1.4492
- PSA: 0.00000
- LogP: 2.96000
3-Bromo-3-methylpentane Security Information
3-Bromo-3-methylpentane 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Bromo-3-methylpentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317561-1.0g |
3-bromo-3-methylpentane |
25346-31-0 | 94% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-317561-5.0g |
3-bromo-3-methylpentane |
25346-31-0 | 94% | 5.0g |
$1900.0 | 2023-02-24 | |
Enamine | EN300-317561-0.5g |
3-bromo-3-methylpentane |
25346-31-0 | 94% | 0.5g |
$357.0 | 2023-09-05 | |
Enamine | EN300-317561-0.05g |
3-bromo-3-methylpentane |
25346-31-0 | 94% | 0.05g |
$107.0 | 2023-09-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0572-250mg |
3-bromo-3-methylpentane |
25346-31-0 | 95% | 250mg |
¥416.0 | 2024-04-21 | |
1PlusChem | 1P003885-250mg |
3-Bromo-3-methylpentane |
25346-31-0 | 95% | 250mg |
$113.00 | 2025-02-19 | |
Aaron | AR0038GH-100mg |
3-Bromo-3-methylpentane |
25346-31-0 | 98% | 100mg |
$51.00 | 2025-01-21 | |
A2B Chem LLC | AB49829-100mg |
3-Bromo-3-methylpentane |
25346-31-0 | 98+% | 100mg |
$32.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1234607-250mg |
3-Bromo-3-methylpentane |
25346-31-0 | 98% | 250mg |
$110 | 2024-06-07 | |
eNovation Chemicals LLC | Y1234607-250mg |
3-Bromo-3-methylpentane |
25346-31-0 | 98% | 250mg |
$115 | 2025-02-18 |
3-Bromo-3-methylpentane 合成方法
Synthetic Circuit 1
3-Bromo-3-methylpentane Preparation Products
- 2-bromo-3-methylpentane (62168-41-6)
- 3-Bromo-3-methylpentane (25346-31-0)
- 3-(chloromethyl)pentane (4737-41-1)
- Pentane,3-chloro-3-methyl- (918-84-3)
- 2-chloro-3-methylpentane (24319-09-3)
- 3-(Bromomethyl)pentane (3814-34-4)
- Pentane,1-bromo-3-methyl- (51116-73-5)
- Pentane, 1-chloro-3-methyl- (62016-93-7)
3-Bromo-3-methylpentane 関連文献
-
1. Homolytic reactions of ligated boranes. Part 3. Electron spin resonance studies of radicals derived from dialkylamine–boranesIain G. Green,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1986 1597
-
2. Reactions involving fluoride ion. Part 34. Stable perfluorinated carbanionsAndrew E. Bayliff,Richard D. Chambers J. Chem. Soc. Perkin Trans. 1 1988 201
3-Bromo-3-methylpentaneに関する追加情報
Introduction to 3-Bromo-3-methylpentane (CAS No. 25346-31-0)
3-Bromo-3-methylpentane, with the chemical formula C₆H₁₃Br, is a brominated branched alkane that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 25346-31-0, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features, including a tertiary bromine atom and a methyl-substituted pentane backbone, make it a valuable building block for constructing stereodefined molecules, which are increasingly relevant in modern drug discovery.
The synthesis of 3-Bromo-3-methylpentane typically involves the bromination of isopentane or 2-methylbutane using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often catalyzed by light or heat, and the regioselectivity can be controlled by adjusting reaction conditions. The presence of the tertiary bromine atom makes 3-Bromo-3-methylpentane particularly useful in nucleophilic substitution reactions, where it can serve as a precursor for introducing various functional groups into a molecular framework.
In recent years, 3-Bromo-3-methylpentane has been explored in the context of developing new pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has made it a popular choice for constructing biaryl and heteroaryl compounds. These types of molecules are prevalent in many drug candidates due to their favorable pharmacokinetic properties and biological activity.
One of the most notable applications of 3-Bromo-3-methylpentane is in the synthesis of chiral building blocks for enantioselective drug development. The tertiary center in this compound allows for the introduction of stereocenters in a controlled manner, which is crucial for creating enantiomerically pure drugs that exhibit higher efficacy and lower toxicity. Recent studies have demonstrated its utility in the preparation of β-blockers, antiviral agents, and anti-inflammatory drugs, where stereochemistry plays a critical role in determining biological activity.
The compound's reactivity also extends to its use in polymer chemistry. For instance, 3-Bromo-3-methylpentane can be polymerized or used to modify existing polymers, leading to materials with enhanced properties such as thermal stability or biodegradability. This application is particularly relevant in sustainable chemistry, where there is a growing demand for environmentally friendly materials.
From an industrial perspective, 3-Bromo-3-methylpentane is produced on an industrial scale for use in various chemical processes. The demand for this compound has been increasing due to its versatility and the expanding applications in pharmaceuticals and specialty chemicals. Manufacturers have optimized production methods to ensure high purity and yield, making it readily available for research and commercial purposes.
Research into 3-Bromo-3-methylpentane continues to evolve with advancements in synthetic methodologies. Recent developments have focused on greener synthetic routes that minimize waste and reduce environmental impact. For example, catalytic bromination methods using transition metals have been explored as alternatives to traditional bromination techniques. These innovations align with global efforts to promote sustainable chemistry practices.
The compound's role in drug discovery has been further highlighted by its use as a precursor for biologics and peptide-based therapeutics. By incorporating brominated alkyl groups into these molecules, researchers can enhance their stability and bioavailability. This approach has shown promise in treating various diseases, including cancer and infectious disorders.
In conclusion, 3-Bromo-3-methylpentane (CAS No. 25346-31-0) is a multifaceted compound with broad applications across organic synthesis, pharmaceuticals, and materials science. Its unique structural features make it an indispensable tool for chemists seeking to develop novel molecules with tailored properties. As research progresses, the utility of this compound is expected to expand further, driven by ongoing innovations in synthetic chemistry and drug development.
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